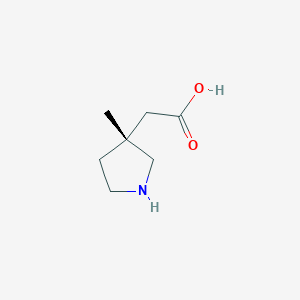
(R)-2-(3-Methylpyrrolidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Methylpyrrolidin-3-yl)acetic acid is a chiral compound with a pyrrolidine ring substituted at the 3-position with a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Methylpyrrolidin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methylpyrrolidine.
Alkylation: The 3-methylpyrrolidine undergoes alkylation with a suitable alkylating agent to introduce the acetic acid moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-(3-Methylpyrrolidin-3-yl)acetic acid may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
®-2-(3-Methylpyrrolidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(3-Methylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-(1-Methylpyrrolidin-3-yl)acetic acid
- 2-Methylpyridines
Comparison: ®-2-(3-Methylpyrrolidin-3-yl)acetic acid is unique due to its chiral nature and specific substitution pattern on the pyrrolidine ring. This uniqueness can result in different biological activities and chemical reactivity compared to its similar compounds .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-[(3R)-3-methylpyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(4-6(9)10)2-3-8-5-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
PGRDLAWOKXWIPP-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@]1(CCNC1)CC(=O)O |
Canonical SMILES |
CC1(CCNC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















